molecular formula C11H8OS2 B12065262 1,3-Di(3-thienyl)-2-propen-1-one

1,3-Di(3-thienyl)-2-propen-1-one

Cat. No.: B12065262
M. Wt: 220.3 g/mol
InChI Key: AVXNUVHHGJELRS-OWOJBTEDSA-N
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Description

1,3-di(3-thienyl)prop-2-en-1-one is an organic compound with the molecular formula C11H8OS2. It is a derivative of chalcone, featuring two thiophene rings attached to a propenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-di(3-thienyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of thiophene-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of 1,3-di(3-thienyl)prop-2-en-1-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification is usually achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-di(3-thienyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-di(3-thienyl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-di(3-thienyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-di(2-thienyl)prop-2-en-1-one
  • 1,3-di(4-thienyl)prop-2-en-1-one
  • 1,3-di(5-thienyl)prop-2-en-1-one

Uniqueness

1,3-di(3-thienyl)prop-2-en-1-one is unique due to the position of the thiophene rings, which can influence its electronic properties and reactivity.

Properties

Molecular Formula

C11H8OS2

Molecular Weight

220.3 g/mol

IUPAC Name

(E)-1,3-di(thiophen-3-yl)prop-2-en-1-one

InChI

InChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H/b2-1+

InChI Key

AVXNUVHHGJELRS-OWOJBTEDSA-N

Isomeric SMILES

C1=CSC=C1/C=C/C(=O)C2=CSC=C2

Canonical SMILES

C1=CSC=C1C=CC(=O)C2=CSC=C2

Origin of Product

United States

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